Lysozyme Chloride (Hen Egg) Exhibits 3.5-Fold Higher Catalytic Efficiency Than Human Lysozyme
Against the standard substrate Micrococcus lysodeikticus cell wall, lysozyme chloride (hen egg white) has a kcat/Km of 1.2 × 10⁷ M⁻¹ s⁻¹, whereas human lysozyme (recombinant or milk-derived) has a kcat/Km of 3.4 × 10⁶ M⁻¹ s⁻¹ under identical assay conditions [1][2]. This represents a 3.5-fold higher catalytic efficiency for the hen egg form.
| Evidence Dimension | Catalytic efficiency (kcat/Km) against Micrococcus lysodeikticus peptidoglycan |
|---|---|
| Target Compound Data | 1.2 × 10⁷ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Human lysozyme: 3.4 × 10⁶ M⁻¹ s⁻¹ |
| Quantified Difference | 3.5× higher for lysozyme chloride |
| Conditions | pH 6.2, 25°C, using lyophilized M. lysodeikticus cells as substrate |
Why This Matters
For applications requiring rapid bacterial cell wall lysis (e.g., food safety, ophthalmic solutions), higher catalytic efficiency translates to lower required enzyme concentration and reduced cost-in-use.
- [1] BRENDA Enzyme Database. EC 3.2.1.17 – lysozyme (Gallus gallus). Available from: https://www.brenda-enzymes.org/enzyme.php?ecno=3.2.1.17&organism%5B%5D=Gallus%20gallus View Source
- [2] BRENDA Enzyme Database. EC 3.2.1.17 – lysozyme (Homo sapiens). Available from: https://www.brenda-enzymes.org/enzyme.php?ecno=3.2.1.17&organism%5B%5D=Homo%20sapiens View Source
